Cas no 1449477-39-7 (Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester)
1449477-39-7 structure
Product Name:Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester
Numéro CAS:1449477-39-7
Le MF:C30H38O10
Mégawatts:558.616730213165
CID:5616172
Update Time:2023-09-05
Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester Propriétés chimiques et physiques
Nom et identifiant
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- Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester
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- Piscine à noyau: 1S/C30H38O10/c1-28(2,3)25(34)38-21-10-15(23-19(33)14-17-18(32)12-16(31)13-20(17)37-23)11-22(39-26(35)29(4,5)6)24(21)40-27(36)30(7,8)9/h10-13,19,23,31-33H,14H2,1-9H3/t19-,23-/m1/s1
- La clé Inchi: FUSPXHOMTLDYPD-AUSIDOKSSA-N
- Sourire: C1(OC(=O)C(C)(C)C)=CC([C@H]2OC3=CC(O)=CC(O)=C3C[C@H]2O)=CC(OC(=O)C(C)(C)C)=C1OC(=O)C(C)(C)C
Propriétés expérimentales
- Dense: 1.249±0.06 g/cm3(Predicted)
- Point d'ébullition: 695.1±55.0 °C(Predicted)
- Le PKA: 9.59±0.60(Predicted)
Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester Littérature connexe
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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